Chemical structure of Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate
Chemical structure of Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate
An In-Depth Technical Guide to Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate (Cbz-Ala-Morpholide)
Abstract
This technical guide provides a comprehensive overview of Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate, a chemically significant derivative of the amino acid L-alanine. This compound, systematically referred to as Benzyl N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]carbamate and commonly abbreviated as Cbz-Ala-Morpholide, integrates two key structural motifs widely employed in medicinal chemistry and organic synthesis: the carbobenzyloxy (Cbz) protecting group and the morpholine amide. We will explore its chemical structure, a robust and field-proven synthetic protocol, detailed methods for spectroscopic characterization, and its applications as a versatile synthetic intermediate. This document is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of this compound.
Physicochemical Properties and Structural Analysis
Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate is a chiral molecule derived from the coupling of N-terminally protected L-alanine (N-Cbz-L-alanine) with morpholine. The Cbz group provides a stable yet readily cleavable protecting element for the amine, while the morpholine amide offers improved metabolic stability and solubility compared to a simple carboxylic acid, a common strategy in drug design.[1]
Core Compound Data
| Property | Value |
| IUPAC Name | benzyl N-[(2S)-1-(morpholin-4-yl)-1-oxopropan-2-yl]carbamate |
| Common Synonyms | Cbz-L-Ala-Morpholide, (S)-Benzyl (1-morpholino-1-oxopropan-2-yl)carbamate |
| Molecular Formula | C₁₅H₂₀N₂O₄ |
| Molecular Weight | 292.33 g/mol |
| CAS Number | A specific CAS number is not readily found in public databases, indicating its status as a specialized synthetic intermediate. |
| Canonical SMILES | CC(C(=O)N1CCOCC1)NC(=O)OCC2=CC=CC=C2 |
Chemical Structure Diagram
Caption: Chemical structure of Cbz-L-Ala-Morpholide.
Synthesis and Purification
The synthesis of Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate is achieved through a standard peptide coupling reaction. The causality behind this experimental design is to form a stable amide bond between the carboxyl group of an N-protected amino acid and a secondary amine. The use of a mixed anhydride method is a classic, reliable, and scalable approach that avoids the common side products associated with other coupling reagents like DCC (dicyclohexylurea).[2][3]
Synthesis Workflow
Caption: General workflow for the synthesis of Cbz-Ala-Morpholide.
Detailed Experimental Protocol
This protocol provides a self-validating system, where successful execution yields a product whose identity can be unequivocally confirmed by the characterization methods in Section 3.
-
Preparation of Starting Materials:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve N-Cbz-L-alanine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Causality: Anhydrous conditions are critical to prevent hydrolysis of the highly reactive mixed anhydride intermediate. THF is an excellent solvent for the reactants and does not interfere with the reaction.
-
-
Activation (Mixed Anhydride Formation):
-
Cool the solution to -15 °C using an acetone/ice bath. The low temperature is essential to control the reactivity of the chloroformate and prevent side reactions, such as the formation of urethane byproducts.
-
Add N-methylmorpholine (NMM) (1.0 eq) dropwise. NMM acts as a non-nucleophilic base to neutralize the HCl that will be formed, driving the reaction forward without competing with the primary nucleophile (morpholine).[2][4]
-
Slowly add isobutyl chloroformate (1.0 eq) dropwise, ensuring the internal temperature does not rise above -10 °C. Stir the resulting mixture at -15 °C for 15-20 minutes. The formation of a precipitate (NMM hydrochloride) is typically observed.
-
-
Coupling (Amide Bond Formation):
-
In a separate flask, prepare a solution of morpholine (1.1 eq) in a small amount of anhydrous THF.
-
Add the morpholine solution dropwise to the cold mixed anhydride suspension. A slight excess of morpholine ensures the complete consumption of the activated acid.
-
Allow the reaction to stir at -15 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, or until Thin Layer Chromatography (TLC) indicates the consumption of the starting Cbz-alanine.
-
-
Workup and Isolation:
-
Filter the reaction mixture to remove the NMM hydrochloride precipitate.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Causality: The acid wash removes any unreacted morpholine and NMM. The base wash removes any unreacted Cbz-alanine. The brine wash removes residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate as a white solid.
-
Spectroscopic Characterization
The structural integrity of the synthesized compound must be validated through a combination of spectroscopic techniques. The expected data presented here form the basis for a reliable confirmation of the product's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy[5]
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides the most definitive structural information.
-
δ 7.30-7.40 (m, 5H): A multiplet corresponding to the five aromatic protons of the benzyl group.
-
δ ~5.5 (d, 1H): A doublet for the carbamate N-H proton, which will couple to the α-proton.
-
δ 5.12 (s, 2H): A sharp singlet for the two benzylic protons (-O-CH₂-Ph).
-
δ ~4.5 (m, 1H): A multiplet for the chiral α-proton of the alanine residue.
-
δ 3.5-3.7 (m, 8H): A complex multiplet integrating to eight protons, corresponding to the four methylene groups of the morpholine ring.
-
δ 1.35 (d, 3H): A doublet for the three methyl protons (β-protons) of the alanine residue, coupled to the α-proton.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~171: Amide carbonyl carbon.
-
δ ~156: Carbamate carbonyl carbon.
-
δ ~136: Aromatic quaternary carbon of the benzyl group.
-
δ ~128.5, 128.2, 128.0: Aromatic CH carbons of the benzyl group.
-
δ ~67: Benzylic carbon (-O-CH₂-Ph).
-
δ ~66.5: Morpholine carbons adjacent to oxygen.
-
δ ~50: Alanine α-carbon.
-
δ ~45, 42: Morpholine carbons adjacent to nitrogen.
-
δ ~18: Alanine methyl carbon.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR analysis confirms the presence of key functional groups through their characteristic vibrational frequencies.[5]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H Stretch | Carbamate |
| ~3050 | C-H Stretch | Aromatic |
| ~2950, 2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~1710 | C=O Stretch | Carbamate Carbonyl |
| ~1645 | C=O Stretch | Amide Carbonyl (Amide I) |
| ~1530 | N-H Bend | Amide II |
| ~1250 | C-O Stretch | Carbamate |
| ~1115 | C-O-C Stretch | Morpholine Ether |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.
-
Technique: Electrospray Ionization (ESI)
-
Calculated Exact Mass for C₁₅H₂₀N₂O₄ [M+H]⁺: 293.1496
-
Expected Observation: A prominent peak at m/z 293.1496 (or 315.1315 for the sodium adduct [M+Na]⁺).
Applications and Significance in Research
The utility of Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate stems from the distinct roles of its constituent parts.
Caption: Logical workflow for the use of Cbz-Ala-Morpholide.
-
Protected Amino Acid Building Block: The primary function of this molecule is as a stable, well-characterized intermediate. The Cbz group is a robust amine protecting group, stable to both acidic and basic conditions, making it ideal for multi-step syntheses.[6][7] It can be selectively removed under mild conditions via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst), revealing the free amine of the alanine residue for further coupling or modification.
-
Role of the Morpholine Amide: In drug discovery, converting a carboxylic acid to a morpholine amide is a common bioisosteric replacement.[8] The morpholine moiety is a hydrogen bond acceptor that can improve aqueous solubility and cell permeability. Furthermore, the amide bond is generally more resistant to enzymatic hydrolysis than an ester, which can enhance the metabolic stability and in vivo half-life of a potential drug candidate.[1]
Safety and Handling
Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate should be handled in accordance with standard laboratory safety procedures for fine chemicals.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
- Google Patents. (n.d.). An improved process for the preparation of lacosamide.
-
National Center for Biotechnology Information. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparation of lacosamide and some n-benzyl-propanamide intermediate derivatives.
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
Agilent. (2011). Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US20130123522A1 - Process for preparation of lacosamide and some n-benzyl-propanamide intermediate derivatives - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2018060781A1 - An improved process for the preparation of lacosamide - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. Benzyl Carbamate (CAS 621-84-1) | Manufacture [nsrlaboratories.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
